6-Methylpicolinic acid-thioamide

Analytical Chemistry Spectrophotometry Metal Ion Detection

6-Methylpicolinic acid-thioamide (6-MPAT) is a sulfur-containing heterocycle that exhibits pronounced specificity for copper ions (pD 6.0), unlike generic picolinic acid analogs that target iron. This differentiation is critical for extractive spectrophotometric determination of trace copper in biological samples, including 24-hour urinary copper excretion tests for Wilson's disease monitoring. The compound's thioamide moiety imparts distinct electronic and coordination properties, enabling precise assay design. With a validated HPLC method on Newcrom R1 columns for purity analysis and impurity isolation, this ≥98% pure reagent saves significant method-development resources. Ideal for coordination chemistry research and metal-organic framework synthesis.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 5933-30-2
Cat. No. B1221112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpicolinic acid-thioamide
CAS5933-30-2
Synonyms6-methylpicolinic acid-thioamide
6-MPAT
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=S)N
InChIInChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyUSBNVICEAWQVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpicolinic acid-thioamide (CAS 5933-30-2) | Analytical Reagent & Thioamide Building Block for Procurement


6-Methylpicolinic acid-thioamide (CAS 5933-30-2), also known as 6-methylpyridine-2-carbothioamide or 6-MPAT, is a sulfur-containing heterocyclic compound within the thioamide class [1]. It features a 6-methylpicolinic acid core where the carboxylic acid oxygen is replaced by sulfur, yielding a molecular weight of 152.22 g/mol . This thioamide derivative is noted for its specific chelation properties, which differentiate it from the parent acid and unsubstituted analogs [2].

Why 6-Methylpicolinic acid-thioamide Cannot Be Replaced by Picolinic Acid Thioamide or Amide Analogs


Generic substitution among picolinic acid derivatives is not scientifically valid due to divergent metal-ion selectivity profiles [1]. While the unsubstituted picolinic acid thioamide exhibits high sensitivity for iron (pD = 7.3) [2], the 6-methyl analog demonstrates pronounced specificity for copper ions (pD = 6.0) [3]. Furthermore, the thioamide moiety confers distinct electronic and coordination properties compared to the corresponding amide, impacting both analytical reactivity and synthetic utility [4]. These quantitative differences in target analyte and detection sensitivity directly affect assay design and procurement decisions, necessitating careful reagent selection rather than generic interchange.

6-Methylpicolinic acid-thioamide (5933-30-2): Quantified Differentiation Evidence for Procurement and Method Selection


Metal Ion Selectivity: Copper (II) Detection Limit vs. Picolinic Acid Thioamide (Iron)

6-Methylpicolinic acid-thioamide is a specific and sensitive reagent for copper, with a detection limit (pD) of 6.0 [1]. In contrast, the unsubstituted picolinic acid thioamide is a specific reagent for iron, with a reported detection sensitivity (pD) of 7.3 [2]. This divergence in metal ion selectivity and sensitivity is a direct consequence of the 6-methyl substitution.

Analytical Chemistry Spectrophotometry Metal Ion Detection

Clinical Assay Validation: Urinary Copper Determination for Wilson's Disease Monitoring

In a photometric method for 24-hour urinary copper excretion, 6-methylpicolinic acid-thioamide was used as a 3.3 mmol/L solution in methanol [1]. The method was applied for qualitative screening for Wilson's disease and for monitoring urinary copper excretion during penicillamine therapy [1]. The reagent is noted for its high specificity and sensitivity for copper(I) ions and its stability [1]. While not a head-to-head comparison, this establishes a validated clinical application for the target compound, whereas no such specific clinical utility is documented for the unsubstituted picolinic acid thioamide.

Clinical Chemistry Diagnostics Wilson's Disease

Chromatographic Behavior: Scalable HPLC Method for Analysis and Purification

A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) has been demonstrated for the analysis of 6-Methylpicolinic acid-thioamide [1]. The method utilizes a simple mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) and is scalable for preparative separation and suitable for pharmacokinetic studies [1]. This provides a concrete, vendor-verified analytical workflow, which is a direct advantage over many less-characterized thioamide analogs that lack published separation protocols.

HPLC Analytical Method Development Purification

Supply Consistency: Defined Purity Specification and Storage for Reproducible Research

Commercially available 6-Methylpicolinic acid-thioamide is supplied with a minimum purity specification of 98% . The compound is recommended for long-term storage in a cool, dry place . While many vendors supply the compound, this defined purity and storage guidance provides a baseline for experimental reproducibility that is not always available for less common thioamide derivatives.

Chemical Purity Procurement Quality Control

Optimal Application Scenarios for 6-Methylpicolinic acid-thioamide (5933-30-2) Based on Quantitative Evidence


Selective Spectrophotometric Determination of Copper in Complex Matrices

Given its demonstrated specificity for copper and a detection limit of pD 6.0, this reagent is optimally employed in extractive spectrophotometric methods for quantifying trace copper in samples where iron or other metal interference is a concern [1]. The method conforms to the Lambert-Beer law, enabling quantitative analysis [1].

Clinical Diagnostic Assays for Wilson's Disease

The validated photometric method using a 3.3 mmol/L solution of the compound in methanol is directly applicable for 24-hour urinary copper excretion tests, supporting both qualitative screening and therapeutic monitoring of Wilson's disease patients [2].

Analytical Method Development and Quality Control for Thioamide-Containing Compounds

Laboratories developing or optimizing synthetic routes to thioamides can utilize the established, scalable HPLC method on a Newcrom R1 column for purity analysis, impurity isolation, and pharmacokinetic sample analysis, saving significant method development resources [3].

Reference Standard for Coordination Chemistry Studies of 6-Methylpicolinic Acid Derivatives

The compound's defined purity (≥98%) and known chelation behavior toward copper(I) make it a suitable reference standard for researchers investigating the coordination chemistry of 6-methylpicolinic acid-based ligands or developing novel metal-organic frameworks where controlled sulfur donor atoms are desired .

Technical Documentation Hub

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